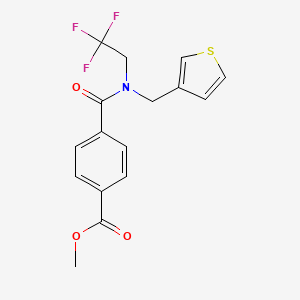

![molecular formula C10H7F3N2S B2831154 4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine CAS No. 383129-63-3](/img/structure/B2831154.png)

4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine” is a chemical compound with the linear formula C10H6N2S1F4 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazol-2-amine group attached to a phenyl ring, which is further substituted with a trifluoromethyl group . The InChI code for this compound is 1S/C10H8F3N2S/c11-10(12,13)7-4-2-1-3-6(7)8-5-16-9(14)15-8/h1-5,16H,(H2,14,15) .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 245.25 . The compound is stable at normal temperatures .科学的研究の応用

Star-Shaped Single-Polymer Systems

Research on star-shaped single-polymer systems demonstrates applications in electroluminescence and amplified spontaneous emission. These systems, designed for saturated white electroluminescence, feature tris(phenyl)amine cores and benzothiadiazole dopants, achieving efficient energy transfer and emission modulation through structural design (Liu et al., 2016).

Oxidative C–H Functionalization

The synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines via oxidative C–S bond formation showcases the potential in generating biologically potent compounds through metal-free, regioselective oxidative strategies (Mariappan et al., 2016).

Catalytic Amidation

2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, highlighting its utility in peptide synthesis and functional group transformations (Wang et al., 2018).

LED-Induced Polymerization

Star-shaped tris(phenyl)amine derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. This research underscores the importance of novel photoinitiators in overcoming oxygen inhibition and enhancing polymerization efficiencies under air (Zhang et al., 2015).

Enantiomerically Pure Thiazoles

The synthesis and stereoselective 1,3-dipolar cycloaddition of enantiomerically pure 1,3-thiazole derivatives demonstrate their potential in producing optically active spirocyclic cycloadducts, offering insights into asymmetric synthesis and cycloaddition reactions (Gebert & Heimgartner, 2002).

作用機序

Target of Action

The primary targets of 4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine are the Nuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha . These receptors play a crucial role in regulating gene expression and are involved in various biological processes.

Mode of Action

This interaction can result in the modulation of various biological processes, potentially leading to therapeutic effects .

Biochemical Pathways

Given its targets, it is likely to influence pathways related to gene expression and cellular metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to modulate various biological processes through its interaction with its targets

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

生化学分析

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes and proteins

Cellular Effects

Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Similar compounds have shown threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is hypothesized that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that it may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is hypothesized that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2S/c11-10(12,13)7-4-2-1-3-6(7)8-5-16-9(14)15-8/h1-5H,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOADFQOSPEYMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

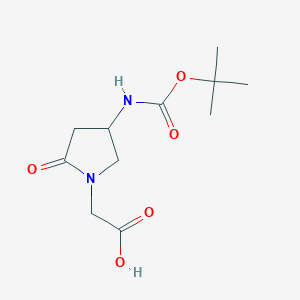

![4-(3,4-dichlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831072.png)

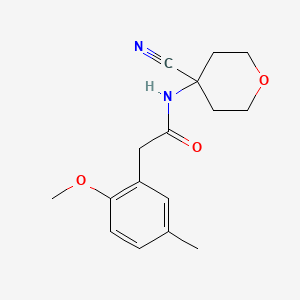

![3-[2-(2,4-dimethoxyphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2831074.png)

![2-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2831076.png)

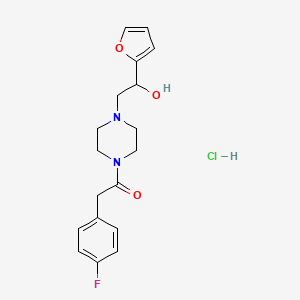

![4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2831078.png)

![2-[1-(2-Pyrazol-1-ylethyl)azetidin-3-yl]triazole](/img/structure/B2831080.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2831082.png)

![N-Cyclopropyl-N-[(4-pyrazol-1-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2831083.png)

![3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2831085.png)

![5-(((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2831087.png)

![1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B2831094.png)